5-Chloro-2,4-difluorophenol

Description

General Context of Halogenated Aromatic Compounds

Halogenated aromatic compounds are organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring, such as a benzene (B151609) ring. iloencyclopaedia.orgwikipedia.org The introduction of halogens into an aromatic system, a process known as halogenation, significantly alters the compound's physical and chemical properties. wikipedia.orgtestbook.com This class of compounds is pervasive in both industrial and natural settings. wikipedia.orgnih.gov

The type of halogen and its position on the aromatic ring influence the molecule's reactivity. For instance, fluorine and chlorine are more electrophilic and act as more aggressive halogenating agents compared to bromine and iodine. wikipedia.org The halogenation of aromatic compounds typically occurs via an electrophilic substitution reaction, often requiring a catalyst to polarize the halogen molecule. testbook.comnumberanalytics.com

Halogenated aromatics serve as crucial intermediates in the synthesis of a wide array of commercial products, including pharmaceuticals, agrochemicals, polymers, and dyes. iloencyclopaedia.orgtestbook.comnumberanalytics.com For example, chlorinated benzenes have been used as solvents and chemical intermediates, while hexachlorobenzene (B1673134) is utilized as a fungicide and an intermediate for dyes. iloencyclopaedia.org The inclusion of halogen atoms can enhance the therapeutic properties of drug molecules. testbook.com

Significance of Phenolic Hydroxyl Functionality in Chemical Synthesis and Reactivity

Phenols are a class of organic compounds characterized by a hydroxyl (–OH) group attached directly to a carbon atom within an aromatic ring. britannica.comwikipedia.org This structural feature imparts unique chemical properties that distinguish phenols from aliphatic alcohols. libguides.com

The phenolic hydroxyl group has several key points of significance in chemical synthesis:

Acidity : Phenols are generally more acidic than alcohols. wikipedia.orglibguides.com This increased acidity is due to the stabilization of the corresponding phenoxide ion through resonance, where the negative charge is delocalized over the aromatic ring. This property facilitates reactions involving the deprotonation of the hydroxyl group.

Reactivity : The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. britannica.com This means that its presence makes the aromatic ring more susceptible to attack by electrophiles, primarily at the positions ortho and para to the hydroxyl group. This directive effect is crucial for synthesizing specifically substituted aromatic compounds.

Nucleophilicity : The phenolic hydroxyl group can act as a nucleophile, participating in reactions such as esterification and ether synthesis. britannica.comwikipedia.orgfiveable.me

Hydrogen Bonding : Phenols can form strong hydrogen bonds, which influences their physical properties like boiling points and solubility in water. britannica.com

The reactivity of the phenolic hydroxyl group is fundamental to its role in creating a diverse range of derivatives and more complex molecules.

Positioning 5-Chloro-2,4-difluorophenol within Contemporary Chemical Research

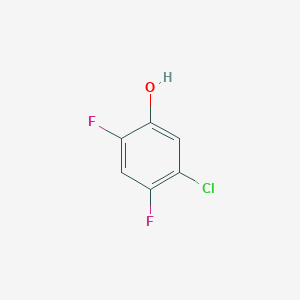

This compound is a halogenated phenol (B47542) with the molecular formula C₆H₃ClF₂O. nih.gov Its structure combines the features of a chlorinated and fluorinated aromatic ring with the reactive phenolic hydroxyl group.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃ClF₂O |

| Molecular Weight | 164.54 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2268-01-1 |

| Appearance | Powder or liquid |

| SMILES | C1=C(C(=CC(=C1Cl)F)F)O |

| InChIKey | FJNAUWSPXWEXIW-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. nih.govaablocks.comuni.lulookchem.com

Within contemporary chemical research, this compound is primarily valued as a versatile intermediate or building block. lookchem.com Its utility stems from the specific arrangement of its functional groups:

The phenolic hydroxyl group provides a reactive site for derivatization, such as etherification or esterification.

The chlorine and fluorine atoms influence the electronic properties of the aromatic ring and can serve as sites for further substitution reactions or as key structural elements in the final target molecule. The presence of multiple halogen atoms is a common feature in many modern agrochemicals and pharmaceuticals, contributing to their biological activity. For example, the related compound (5-chloro-2,4-difluoro-phenoxy)-acetic acid is noted for its potential application as a herbicide. lookchem.com

While extensive published research focusing solely on this compound is not abundant, its role can be inferred from the applications of structurally similar compounds. For instance, other halogenated phenols like 5-Chloro-2-Fluorophenol and 2-Chloro-4,5-difluorophenol are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com The synthesis of complex molecules often relies on such pre-functionalized building blocks to construct the desired chemical architecture efficiently. Therefore, this compound is a valuable tool for chemists engaged in the discovery and development of new chemical entities in various fields, particularly in the creation of specialized organic molecules. lookchem.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (5-chloro-2,4-difluoro-phenoxy)-acetic acid |

| 5-Chloro-2-Fluorophenol |

| 2-Chloro-4,5-difluorophenol |

| Benzene |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNAUWSPXWEXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-01-1 | |

| Record name | 5-chloro-2,4-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparations of 5 Chloro 2,4 Difluorophenol

Historical and Current Synthetic Routes to Fluorinated Phenols

The introduction of fluorine into aromatic systems has historically presented unique challenges. Early methods for synthesizing fluoroaromatics, which serve as precursors to fluorinated phenols, include the Balz-Schiemann reaction. This process involves the thermal decomposition of diazonium fluoroborate salts derived from aromatic amines. Another classical approach is nucleophilic aromatic substitution, such as the Halex process, where chlorine atoms on an activated aromatic ring are displaced by fluoride (B91410) using a fluoride salt like potassium fluoride at high temperatures.

In recent decades, the toolkit for synthesizing fluorinated aromatics and phenols has expanded significantly. Modern methods offer greater functional group tolerance, milder reaction conditions, and improved selectivity. Key advancements include:

Transition-Metal-Catalyzed Fluorination : Palladium-catalyzed cross-coupling reactions, developed by researchers like Stephen Buchwald, enable the nucleophilic fluorination of aryl triflates and halides. harvard.edu

Electrophilic Fluorination : The development of safe and easy-to-handle electrophilic fluorinating agents containing N-F bonds, such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI), has revolutionized the direct fluorination of electron-rich aromatic compounds. mdpi.comrsc.org

Deoxyfluorination of Phenols : This modern strategy allows for the direct conversion of the hydroxyl group of a phenol (B47542) to a fluorine atom. Reagents like PhenoFluor and PyFluor are used for this transformation, which can be particularly useful when the corresponding phenol is more accessible than other precursors. harvard.eduresearchgate.net More recent developments have also explored the use of sulfuryl fluoride (SO₂F₂) to convert phenols into aryl fluorosulfonates, which can then undergo nucleophilic fluorination. researchgate.net

Targeted Synthesis of 5-Chloro-2,4-difluorophenol

The synthesis of this compound is not widely documented in mainstream chemical literature, suggesting it is a specialty chemical rather than a commodity. However, a logical and effective synthesis can be designed based on established principles of aromatic substitution on substituted phenols. The most direct approach involves the selective chlorination of a readily available precursor.

The selection of an appropriate starting material is paramount for an efficient synthesis. For this compound, the most logical precursor is 2,4-difluorophenol (B48109) . This compound is commercially available and possesses the required difluoro-substitution pattern. The task then becomes the regioselective introduction of a chlorine atom at the C-5 position.

Other general starting materials in halogenated phenol synthesis often include:

Phenol : Can be halogenated sequentially, but controlling the regioselectivity to achieve a specific trisubstituted pattern like 5-chloro-2,4-difluoro can be challenging and lead to isomeric mixtures. wikipedia.orggfredlee.com

Halogenated Anilines : These can be converted to phenols via diazotization followed by hydrolysis. For example, a chloro-difluoroaniline could theoretically be used, though this adds steps to the synthesis. googleapis.comguidechem.com

Polyhalogenated Benzenes : A starting material like 1,2,4-trichlorobenzene or 1,2,4-trifluorobenzene could be functionalized, but this often involves harsh conditions and multiple steps of substitution and functional group interconversion. googleapis.com

Given the precursor 2,4-difluorophenol, the key transformation is electrophilic aromatic chlorination. The hydroxyl group of the phenol is a powerful activating group and is ortho, para-directing. The fluorine atoms are deactivating groups but are also ortho, para-directing. In 2,4-difluorophenol, the para position (C-4) and one ortho position (C-2) relative to the hydroxyl group are already substituted. The other ortho position (C-6) and the two meta positions (C-3 and C-5) are available for substitution.

The directing effects in the molecule are as follows:

-OH group : Strongly activating, directs to positions 2, 4, and 6. Positions 2 and 4 are blocked. It strongly directs chlorination to the remaining C-6 position.

-F at C-2 : Deactivating, directs to positions 1, 3, and 5.

-F at C-4 : Deactivating, directs to positions 1, 3, and 5.

The combined directing effects and the strong activation of the hydroxyl group would typically favor chlorination at the C-6 position. However, substitution at C-5 is also possible. Achieving high selectivity for the C-5 position to form this compound requires careful selection of the chlorinating agent and reaction conditions to overcome the powerful directing influence of the hydroxyl group towards the C-6 position.

Common chlorinating agents for phenols include:

Sulfuryl chloride (SO₂Cl₂) : A liquid reagent that is often used with a Lewis acid catalyst for the chlorination of phenols. It is generally more selective than chlorine gas. researchgate.netcardiff.ac.uk

N-Chlorosuccinimide (NCS) : A solid, easy-to-handle electrophilic chlorinating agent. It is often used for milder, more selective chlorinations and can be paired with various catalysts. nsf.gov

Chlorine gas (Cl₂) : A traditional, highly reactive agent. Its use can lead to over-chlorination and mixtures of isomers, making it less suitable for complex, selective transformations. google.com

Hydrogen chloride (HCl) with an oxidant (e.g., H₂O₂) : This forms an "oxychlorination" system, which can be a greener alternative to using elemental chlorine. rsc.org

Optimizing the reaction conditions is critical for maximizing the yield of the desired 5-chloro isomer while minimizing the formation of the 3-chloro and 6-chloro isomers and other byproducts. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For the chlorination of phenols using sulfuryl chloride, a Lewis acid catalyst is often employed to enhance the electrophilicity of the chlorine source. researchgate.net The reaction is typically run in a non-polar solvent or, in some cases, neat (solvent-free).

Below is a table summarizing typical conditions for the selective chlorination of various phenols, which would inform the optimization process for synthesizing this compound from 2,4-difluorophenol.

| Phenolic Substrate | Chlorinating Agent | Catalyst/Activator | Solvent | Temperature (°C) | Key Outcome | Reference |

|---|---|---|---|---|---|---|

| Phenol | HCl / H₂O₂ | MnSO₄ | Water | 80 | Selective formation of 2,4-Dichlorophenol (B122985) | rsc.org |

| Phenol | SO₂Cl₂ | AlCl₃ / Poly(alkylene sulphide) | Solvent-free | Room Temp | High para-selectivity | cardiff.ac.uk |

| o-Cresol | SO₂Cl₂ | AlCl₃ / Diphenyl sulfide | - | - | High para/ortho ratio (~20) | cardiff.ac.uk |

| Phenols | NCS | Selenoether Organocatalyst | CHCl₃ | - | High ortho-selectivity (>20:1) | nsf.gov |

| Phenol | Cl₂ | Boric acid / Diphenyl sulfide / FeCl₃ | - | 40-80 | Directional synthesis of 2,4-Dichlorophenol | google.com |

For the targeted synthesis of this compound, one would start with the precursor 2,4-difluorophenol and systematically vary the chlorinating agent (e.g., SO₂Cl₂, NCS), catalyst (e.g., AlCl₃, FeCl₃), and solvent to find the optimal conditions that favor substitution at the C-5 position.

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the principles of green chemistry to minimize environmental impact. nih.gov In the context of synthesizing halogenated phenols, several greener strategies can be employed:

Atom Economy : Using reagents that incorporate a high proportion of their atoms into the final product. For instance, oxidative chlorination systems using HCl as the chlorine source and H₂O₂ as the oxidant are highly atom-economical, producing only water as a byproduct. rsc.orgrsc.org This is preferable to reagents like NCS, which generate a stoichiometric amount of succinimide waste. rsc.org

Safer Reagents : Replacing hazardous reagents like elemental chlorine (Cl₂) with safer alternatives such as sulfuryl chloride or NCS reduces risks associated with handling and transport. rsc.org

Catalysis : The use of catalysts, rather than stoichiometric reagents, reduces waste and can enable reactions to proceed under milder conditions, saving energy. rsc.org Catalytic methods are central to modern halogenation.

Green Solvents : Traditional halogenations often use chlorinated solvents. Shifting to more environmentally benign solvents, or performing reactions under solvent-free conditions, is a key green objective. researchgate.net Water is an ideal green solvent, as demonstrated in some oxychlorination processes. rsc.org

Electrochemical Methods : Electrosynthesis can provide a green pathway for halogenation. For example, electrochlorination using sodium chloride as both the chlorine source and the electrolyte offers improved control and safety over traditional methods. researchgate.net

Catalytic Methods in the Synthesis of Halogenated Aromatics

Catalysis is a cornerstone of modern organic synthesis, offering enhanced reaction rates, improved yields, and, crucially, control over selectivity (chemo-, regio-, and stereo-). For the synthesis of halogenated aromatics like this compound, various catalytic systems are relevant.

Lewis Acid Catalysis : This is the most traditional form of catalysis for electrophilic aromatic halogenation. Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zirconium tetrachloride (ZrCl₄) activate the halogenating agent (e.g., SO₂Cl₂, NCS), making it a more potent electrophile. researchgate.net For instance, a mixture of PIFA (phenyliodine bis(trifluoroacetate)) and AlCl₃ has been shown to be a highly effective system for the regioselective ortho-chlorination of phenols. researchgate.net

Organocatalysis : In recent years, metal-free organocatalysts have emerged as powerful tools for controlling the regioselectivity of halogenation. For electron-rich substrates like phenols, specific catalysts can override the substrate's intrinsic directing effects.

Ortho-Selectivity : Bis-thiourea and selenoether-based catalysts have been shown to direct the chlorination of phenols to the ortho position with high selectivity by activating both the phenol and the halogenating agent (NCS) through hydrogen bonding. nsf.govresearchgate.net

Para-Selectivity : Conversely, sterically demanding phosphine sulfide catalysts can enhance the innate para-preference of phenol chlorination. researchgate.net

Transition Metal Catalysis : While more commonly associated with cross-coupling reactions to form C-C or C-heteroatom bonds, transition metals can also catalyze halogenations. Palladium, copper, and vanadium complexes have been used in various halogenation reactions. rsc.orgnih.gov For example, manganous sulfate (MnSO₄) catalyzes the selective oxychlorination of phenol to 2,4-dichlorophenol in water. rsc.org

Photoredox Catalysis : This emerging field uses light to drive chemical reactions via single-electron transfer pathways. It has been successfully applied to the fluorination of alkyl bromides and offers potential for developing novel halogenation methods for aromatics under mild conditions. mdpi.com

The application of these catalytic principles would be essential for developing a practical and selective synthesis of this compound, particularly in controlling the regiochemistry of the chlorination step on the 2,4-difluorophenol precursor.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2,4 Difluorophenol

Vibrational Spectroscopy (FT-IR, Raman) and Normal Mode Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 5-Chloro-2,4-difluorophenol. The vibrational modes of the molecule are determined by the masses of the atoms and the force constants of the bonds connecting them. While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on established group frequencies for substituted phenols.

Normal mode analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of observed spectral bands to specific molecular vibrations. nih.govnih.gov For this compound, 33 normal modes of vibration are expected.

Expected Vibrational Frequencies:

O-H Vibrations: A prominent, broad absorption band in the FT-IR spectrum is anticipated in the range of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl (O-H) group, which is often involved in hydrogen bonding. researchgate.net The corresponding O-H in-plane bending vibration is expected to appear around 1300-1400 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations give rise to weaker bands at lower frequencies.

C-C Ring Vibrations: The stretching vibrations of the aromatic carbon-carbon bonds usually result in a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F and C-Cl Vibrations: The carbon-fluorine (C-F) stretching vibrations are characteristically strong in the IR spectrum and are expected to appear in the 1100-1300 cm⁻¹ range. The carbon-chlorine (C-Cl) stretching vibration is expected at a lower frequency, typically between 600-800 cm⁻¹.

C-O Vibration: The C-O stretching vibration of the phenol (B47542) group is anticipated to produce a significant band around 1200-1260 cm⁻¹.

The complementary nature of FT-IR and Raman spectroscopy is crucial. Vibrations that result in a significant change in the dipole moment are strong in the IR spectrum, while those that cause a change in polarizability are strong in the Raman spectrum. Computational analysis helps to correlate the experimental and theoretical spectra, providing a reliable assignment of the fundamental vibrational modes. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong | Medium to Strong |

| O-H In-plane Bend | 1300-1400 | Medium | Weak |

| C-F Stretch | 1100-1300 | Strong | Medium |

| C-O Stretch | 1200-1260 | Strong | Medium |

| C-Cl Stretch | 600-800 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. researchgate.netethernet.edu.et

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the hydroxyl proton and the two aromatic protons.

Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons (Ar-H): There are two protons on the aromatic ring. The proton at C6 (adjacent to the chlorine) and the proton at C3 (between the two fluorine atoms) will appear as distinct multiplets. Their chemical shifts will be influenced by the electron-withdrawing effects of the halogen and hydroxyl groups. The splitting patterns will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments.

The chemical shifts of the carbon atoms will be significantly affected by the attached substituents. The carbons bonded to the highly electronegative fluorine atoms (C2 and C4) are expected to show large downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). The carbon attached to chlorine (C5) and the hydroxyl group (C1) will also be shifted downfield.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each signal and confirm the connectivity of the atoms within the molecule.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | -OH | Variable (e.g., 5.0-8.0) | Broad Singlet | N/A |

| ¹H | H-3 | ~6.8-7.2 | Doublet of Doublets | ³J(H-F), ⁴J(H-H) |

| ¹H | H-6 | ~7.2-7.6 | Doublet of Doublets | ³J(H-F), ⁴J(H-H) |

| ¹³C | C-1 (-OH) | ~150-160 | Multiplet (due to C-F coupling) | J(C-F) |

| ¹³C | C-2 (-F) | ~155-165 | Doublet | ¹J(C-F) > 240 |

| ¹³C | C-3 | ~105-115 | Multiplet (due to C-F coupling) | J(C-F) |

| ¹³C | C-4 (-F) | ~155-165 | Doublet | ¹J(C-F) > 240 |

| ¹³C | C-5 (-Cl) | ~115-125 | Multiplet (due to C-F coupling) | J(C-F) |

| ¹³C | C-6 | ~120-130 | Multiplet (due to C-F coupling) | J(C-F) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. uni-saarland.de

The molecular formula for this compound is C₆H₃ClF₂O, with a monoisotopic mass of approximately 163.98 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. A crucial feature of this peak is the presence of an M+2 peak with an intensity approximately one-third that of the M⁺˙ peak. This isotopic signature is characteristic of compounds containing a single chlorine atom, due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes. youtube.com

The fragmentation of the molecular ion provides a "fingerprint" that can aid in structural confirmation. libretexts.org Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and other small neutral molecules.

Loss of Cl: A fragment ion corresponding to the loss of a chlorine radical ([M-Cl]⁺) would be expected.

Loss of CO: Phenolic compounds often undergo fragmentation by losing a molecule of carbon monoxide, leading to a [M-CO]⁺˙ ion.

Loss of F or HF: The loss of a fluorine radical ([M-F]⁺) or a neutral hydrogen fluoride (B91410) molecule ([M-HF]⁺˙) are also plausible fragmentation pathways.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula with high confidence.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 164 | [C₆H₃³⁵ClF₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [C₆H₃³⁷ClF₂O]⁺˙ | M+2 Isotope Peak |

| 136 | [C₅H₃³⁵ClF₂]⁺˙ | CO |

| 129 | [C₆H₃F₂O]⁺ | Cl |

| 145 | [C₆H₃³⁵ClFO]⁺ | F |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. nih.govnih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. researchgate.net Furthermore, it would elucidate the packing of the molecules within the crystal lattice and provide direct evidence of intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the solid-state architecture. This information is invaluable for understanding the physical properties of the material and for computational modeling studies. To date, the crystal structure of this compound has not been publicly reported.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is limited, primarily involving the orientation of the hydroxyl group relative to the aromatic ring. The barrier to rotation around the C-O bond is generally low in phenols. The preferred conformation (syn- or anti-planar with respect to the substituents) would be influenced by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl proton and an adjacent fluorine atom.

In the condensed phases (liquid and solid), intermolecular interactions play a significant role.

Hydrogen Bonding: The primary intermolecular force will be hydrogen bonding, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen or a fluorine atom of a neighboring molecule (O-H···O or O-H···F). These interactions are expected to significantly influence the compound's melting and boiling points.

Halogen Bonding: The chlorine and fluorine atoms can also participate in weaker halogen bonding interactions with electronegative atoms on adjacent molecules.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the solid-state structure.

Computational chemistry can be used to model the potential energy surface of the molecule and predict the most stable conformers and the nature of the intermolecular forces. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2,4 Difluorophenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the 5-Chloro-2,4-difluorophenol ring involves the replacement of the single hydrogen atom at the C6 position. The regioselectivity of these reactions is dictated by the combined directing effects of the existing substituents. The hydroxyl group at C1 is the most powerful activating group and strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The positions C2 and C4 are already substituted. Therefore, electrophilic attack is overwhelmingly directed to the C6 position, which is ortho to the hydroxyl group and meta to the chlorine atom. The deactivating inductive effects of the halogens mean that these reactions may require more forcing conditions compared to phenol (B47542) itself. njit.eduwikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. While specific studies on this compound are not widely available, its reactivity can be inferred from similar substituted phenols. For instance, the nitration of dichlorophenols to produce compounds like 2,4-dichloro-6-nitrophenol (B1219690) is a well-established process, typically carried out using a mixture of nitric acid and sulfuric acid. guidechem.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Typical Reagents | Predicted Major Product | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Chloro-2,4-difluoro-6-nitrophenol | The nitro group is directed to the C6 position, which is ortho to the strongly activating hydroxyl group. |

| Halogenation (Chlorination) | Cl₂, AlCl₃ or FeCl₃ | 4,6-Dichloro-2,5-difluorophenol | Substitution occurs at the only available position (C6). Milder conditions (e.g., Cl₂ in acetic acid) might also be effective due to the activated ring. |

| Halogenation (Bromination) | Br₂, FeBr₃ | 6-Bromo-5-chloro-2,4-difluorophenol | Similar to chlorination, the bromine electrophile will add to the C6 position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Chloro-2,4-difluoro-3-hydroxyphenyl)ethanone | Acylation would occur at the C6 position. The reaction is generally resistant to poly-acylation. vapourtec.com |

Nucleophilic Aromatic Substitution Reactions

The presence of three electron-withdrawing halogen atoms makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, typically involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. sci-hub.st For the reaction to occur, a strong electron-withdrawing group must be positioned ortho or para to a suitable leaving group.

In this compound, all three halogens are potential leaving groups. The general reactivity order for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the attached carbon more electrophilic. nih.gov

Substitution of Fluorine: The fluorine at C2 is para to the chlorine at C5. The fluorine at C4 is ortho to the chlorine at C5 and para to the hydroxyl group. Both are activated towards substitution. Studies on analogous compounds like 2,4-difluoronitrobenzene (B147775) show that substitution often preferentially occurs at the para position relative to the strongest activating group (e.g., a nitro group). vapourtec.comresearchgate.net

Substitution of Chlorine: The chlorine at C5 is ortho and para to the two fluorine atoms, respectively, which activate it towards substitution.

The outcome of an SNAr reaction can be highly dependent on the nucleophile and reaction conditions. For example, in reactions of 2,4-difluoronitrobenzene with various nucleophiles, high regioselectivity for substitution at either the ortho or para fluorine can be achieved by tuning the solvent. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions and Products

| Nucleophile | Potential Leaving Group | Potential Product | Rationale |

|---|---|---|---|

| CH₃ONa (Sodium methoxide) | F at C4 | 5-Chloro-2-fluoro-4-methoxyphenol | The C4 position is para to the -OH group and ortho to the -Cl group, making it highly activated. Fluorine is an excellent leaving group in SNAr. |

| NH₃ (Ammonia) | F at C2 | 2-Amino-5-chloro-4-fluorophenol | The C2 position is para to the -Cl group. The choice between C2 and C4 substitution can be sensitive to reaction conditions. |

| NaOH (Hydroxide) | Cl at C5 | 2,4-Difluoro-5-hydroxyphenol (a resorcinol (B1680541) derivative) | While fluorine is often a better leaving group, substitution of chlorine is possible, especially under more forcing conditions. |

Oxidation and Reduction Pathways

Oxidation: The phenolic hydroxyl group makes this compound susceptible to oxidation. Phenols are known to be oxidized to form quinones or, under certain conditions, undergo ring cleavage. youtube.com The oxidation of halophenols, in particular, can proceed via the formation of phenoxyl radicals. For example, the oxidation of 4-halophenols with hydrogen peroxide, catalyzed by certain biomimetic complexes, can lead to selective oxidative dehalogenation to form benzoquinone or the formation of oligomers through C-O coupling. mdpi.com The specific pathway depends on the halogen substituent. mdpi.com Chemical oxidation using reagents like sodium hypochlorite (B82951) in a basic medium can degrade polychlorophenols into mineral chlorides, water, and carbonates. njit.edu

Reduction: Reduction of this compound can occur at the aromatic ring or involve the cleavage of carbon-halogen bonds (hydrodehalogenation).

Catalytic Hydrogenation: Under typical conditions (e.g., H₂, Pd/C), functional groups like nitro groups on a chlorophenol ring can be selectively reduced to amines without affecting the ring or the halogen atoms. prepchem.com More vigorous conditions (higher pressure and temperature, or more active catalysts like rhodium or ruthenium) would be required to hydrogenate the aromatic ring itself, which would result in the formation of substituted cyclohexanol (B46403) derivatives.

Hydrodehalogenation: The removal of halogen atoms can be achieved using various reducing agents. Catalytic hydrogenation can, under certain conditions, lead to the cleavage of C-Cl bonds. Other methods include reduction with metals (e.g., Zn in acid) or hydride reagents. The C-Cl bond is generally easier to reduce than the more polar and stronger C-F bond.

Phenolic Hydroxyl Group Reactivity: Derivatization and Condensation Reactions

The acidic proton of the phenolic hydroxyl group is the primary site of reactivity for derivatization and condensation reactions. The phenoxide anion, formed by deprotonation with a base, is a potent nucleophile.

Derivatization Reactions:

Williamson Ether Synthesis: The phenoxide of this compound can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether. This is a standard method for converting phenols to their alkyl ethers.

Esterification: The phenol can be acylated to form esters. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). For instance, reaction with acetyl chloride would yield 5-chloro-2,4-difluorophenyl acetate. The esterification of the closely related 2,4-dichlorophenoxyacetic acid is a key step in the synthesis of certain herbicides. sci-hub.stresearchgate.net

Condensation Reactions: Phenols readily undergo condensation reactions with aldehydes and ketones, most notably formaldehyde (B43269), under either acidic or basic conditions. These reactions form hydroxymethylphenols, which can further react to form diphenylmethane (B89790) bridges, leading to novolac or resole resins. For this compound, this electrophilic substitution reaction would occur at the C6 position, ortho to the hydroxyl group. Studies on the condensation of 2,4-dichlorophenol (B122985) with formaldehyde have shown the formation of various products, including 2-hydroxy-3,5-dichlorobenzyl chloride and bridged diphenylmethane structures. acs.orgacs.org

Table 3: Representative Derivatization and Condensation Reactions

| Reaction Type | Reagents | Product Class | Example Product |

|---|---|---|---|

| Etherification (Williamson) | 1. NaOH or K₂CO₃ 2. CH₃I | Aryl methyl ether | 5-Chloro-2,4-difluoro-1-methoxybenzene |

| Esterification | Acetyl chloride, Pyridine | Phenyl acetate | 5-Chloro-2,4-difluorophenyl acetate |

| Condensation | Formaldehyde (CH₂O), Acid or Base catalyst | Hydroxymethylphenol / Bis(hydroxyphenyl)methane | 2-Chloro-4,6-difluoro-3-(hydroxymethyl)phenol |

Mechanistic Studies of Specific Reactions Involving this compound

Detailed mechanistic studies provide insight into the transition states and intermediates that govern the reactivity of a molecule.

Electrophilic Aromatic Substitution (SEAr): The mechanism proceeds through a two-step process. First, the π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. This step is typically rate-determining as it involves the temporary disruption of aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. lumenlearning.com For this compound, the intermediate formed by attack at C6 is stabilized by the resonance contribution from the adjacent hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism is a two-step addition-elimination sequence via a Meisenheimer complex. However, recent computational and kinetic isotope effect (KIE) studies suggest that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted (cSNAr) mechanism. nih.gov A concerted pathway is more likely when the leaving group is good (e.g., Cl, Br) and the intermediate Meisenheimer complex is not exceptionally stable. nih.govnih.gov Reactions involving this compound could proceed via either pathway depending on the leaving group (F vs. Cl) and the reaction conditions. A reaction involving fluoride (B91410) as the leaving group is more likely to have a stepwise character, while one with chloride could be concerted.

Radical Reactions: Mechanistic investigations into the reaction of 2,4,5-trichlorophenol (B144370) with hydroxyl radicals using pulse radiolysis have identified the formation of distinct transient •OH-adducts at different positions on the ring. acs.org These adducts have unique spectral properties and reactivity, highlighting the complexity of radical-mediated degradation pathways for polychlorinated phenols. acs.org

Kinetic and Thermodynamic Aspects of Reactivity

The rates and equilibrium positions of reactions involving this compound are influenced by both kinetic and thermodynamic factors.

Kinetics: Reaction rates are dictated by the activation energy of the rate-determining step.

In SEAr, the rate is influenced by the nucleophilicity of the aromatic ring. The activating -OH group increases the rate relative to benzene (B151609), but the deactivating halogens decrease it. The net effect is a moderately reactive system.

In SNAr, the rate is highly dependent on the solvent and the nature of the nucleophile. Kinetic studies of the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine (B6355638) in various aprotic solvents show a significant variation in the second-order rate constant, demonstrating the solvent's role in stabilizing the transition state. rsc.org For instance, hydrogen-bond donor solvents can assist in the departure of the fluoride leaving group, altering the rate-determining step. rsc.org

Table 4: Kinetic Data for the Reaction of 1-fluoro-2,4-dinitrobenzene with Piperidine in Various Solvents at 25°C (Analogous SNAr System)

| Solvent | Rate Constant, kA (L mol⁻¹ s⁻¹) |

|---|---|

| Toluene | 1.53 |

| Benzene | 2.12 |

| Dioxane | 4.30 |

| Ethyl acetate | 10.3 |

| Acetonitrile | 31.0 |

| Nitromethane | 32.8 |

Theoretical and Computational Chemistry Studies of 5 Chloro 2,4 Difluorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of the electronic structure and geometry of molecules. For 5-Chloro-2,4-difluorophenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density and the precise arrangement of atoms in three-dimensional space.

The optimized molecular geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The presence of electronegative fluorine and chlorine atoms, along with the hydroxyl group, significantly influences the electronic distribution within the benzene (B151609) ring. This leads to a nuanced charge distribution and dipole moment.

To illustrate the expected geometric parameters, a data table based on a DFT study of a structurally similar compound, 2,6-dichloro-4-fluorophenol, is presented below. These values provide a reasonable approximation of what can be anticipated for this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.40 | |

| C-O | 1.36 | |

| O-H | 0.96 | |

| C-Cl | 1.74 | |

| C-F | 1.35 | |

| C-C-C (aromatic) | 118 - 122 | |

| C-O-H | 109.5 |

Data is inferred from studies on analogous compounds and is intended for illustrative purposes.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory offers a complementary approach to DFT for studying the electronic structure of molecules from first principles, without empirical parameterization. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to provide a deeper understanding of electron correlation effects.

For halogenated phenols, ab initio calculations are crucial for accurately determining properties like ionization potentials, electron affinities, and bond dissociation energies. These calculations can also be used to construct detailed molecular orbital diagrams, illustrating the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition properties.

Prediction of Spectroscopic Properties (Computational IR, NMR, UV-Vis)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of this compound. By analyzing the computed vibrational modes, specific peaks in the experimental IR spectrum can be assigned to stretching, bending, and torsional motions of the molecule's functional groups (O-H, C-F, C-Cl) and the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of each atom.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. By calculating the energies and oscillator strengths of electronic transitions, the absorption maxima (λ_max) in the UV-Vis spectrum of this compound can be predicted. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

The following table provides illustrative predicted spectroscopic data based on computational studies of similar halogenated phenols.

| Spectroscopic Technique | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | ~3600 | O-H stretch |

| IR Frequency (cm⁻¹) | ~1300 | C-F stretch |

| ¹H NMR Chemical Shift (ppm) | ~7.0 - 7.5 | Aromatic protons |

| ¹³C NMR Chemical Shift (ppm) | ~110 - 160 | Aromatic carbons |

| UV-Vis λ_max (nm) | ~280 | π → π* transition |

Data is inferred from studies on analogous compounds and is intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. By simulating the motion of the atoms based on a given force field, MD can reveal the accessible conformations and the energy barriers between them. Of particular interest is the rotational barrier of the hydroxyl group, which can adopt different orientations relative to the neighboring fluorine atom. These simulations provide insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Quantum Chemical Descriptors and Reactivity Indices

A range of quantum chemical descriptors can be derived from the electronic structure calculations to quantify the reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released upon adding an electron.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors are valuable for predicting the molecule's behavior in chemical reactions and its potential interactions with other species.

| Descriptor | Illustrative Value (eV) |

|---|---|

| Ionization Potential (I) | 8.5 - 9.5 |

| Electron Affinity (A) | 1.0 - 2.0 |

| Electronegativity (χ) | 4.75 - 5.75 |

| Chemical Hardness (η) | 3.25 - 4.25 |

Data is inferred from studies on analogous compounds and is intended for illustrative purposes.

Investigation of Non-Linear Optical (NLO) Properties

Computational chemistry can be employed to investigate the non-linear optical (NLO) properties of this compound. The presence of electron-donating (hydroxyl) and electron-withdrawing (halogens) groups on the aromatic ring can lead to significant NLO responses. Key NLO properties that can be calculated include:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response.

These calculations can help in assessing the potential of this compound for applications in optoelectronic devices.

| Property | Illustrative Value |

|---|---|

| Dipole Moment (μ) | 2 - 4 Debye |

| Polarizability (α) | 10 - 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 1 - 5 x 10⁻³⁰ esu |

Data is inferred from studies on analogous compounds and is intended for illustrative purposes.

Analysis of Intramolecular Hydrogen Bonding and Halogen Bonding

The presence of a hydroxyl group adjacent to a fluorine atom in this compound raises the possibility of an intramolecular hydrogen bond (O-H···F). Computational methods can be used to investigate the strength and nature of this interaction. Analysis of the electron density at the bond critical point between the hydrogen and fluorine atoms can provide evidence for the existence and strength of the hydrogen bond.

Furthermore, the chlorine and fluorine atoms in the molecule can participate in halogen bonding, which is a non-covalent interaction between a halogen atom and a nucleophilic site. Theoretical studies can explore the potential for this compound to act as a halogen bond donor, which could be significant in its crystal packing and interactions with other molecules.

Applications of 5 Chloro 2,4 Difluorophenol in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The trifunctional nature of 5-Chloro-2,4-difluorophenol—stemming from its hydroxyl group and two distinct carbon-halogen bonds—positions it as a crucial intermediate for constructing complex organic molecules. The hydroxyl group can readily participate in etherification, esterification, and nucleophilic substitution reactions. Simultaneously, the halogen atoms can be targeted for various cross-coupling reactions or nucleophilic aromatic substitution, providing a platform for introducing molecular complexity in a controlled, stepwise manner.

One notable application is in the synthesis of heterocyclic scaffolds, which are core components of many biologically active compounds. For instance, substituted phenols are key starting materials for the synthesis of benzoxazoles, a class of compounds with significant pharmaceutical applications. amazonaws.com The synthesis often involves a multi-step process that can be adapted for this compound, typically beginning with nitration, followed by reaction with other reagents and a final reductive cyclization to form the benzoxazole ring. mdpi.com The specific substitution pattern of this compound allows for the creation of highly functionalized benzoxazoles that would be difficult to synthesize through other routes.

| Reaction Type | Description | Potential Product Class |

| Nitration & Reductive Cyclization | Introduction of a nitro group ortho to the hydroxyl, followed by reduction and cyclization with a carboxylic acid equivalent. | Substituted Benzoxazoles |

| Nucleophilic Aromatic Substitution | Displacement of a fluorine atom by a nucleophile, often activated by an ortho or para electron-withdrawing group. | Functionalized Diaryl Ethers |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions at the C-Cl bond to form new carbon-carbon or carbon-heteroatom bonds. | Biaryl Compounds, Arylamines |

| Etherification (Williamson Synthesis) | Deprotonation of the phenol (B47542) followed by reaction with an alkyl halide to form an ether linkage. | Aryl Ethers |

Precursor for Advanced Pharmaceutical Intermediates

In medicinal chemistry, the incorporation of halogen atoms, particularly fluorine, is a widely used strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as an excellent starting material for pharmaceutical intermediates due to its pre-installed halogen pattern.

This compound is a valuable precursor for the synthesis of kinase inhibitors, a major class of anticancer drugs. ed.ac.uk Many kinase inhibitors feature a 4-anilinoquinoline or 4-anilinoquinazoline core, where the aniline component is often highly substituted with electron-withdrawing groups. The 2,4-dichloro-5-methoxyphenylamino moiety found in the potent Src kinase inhibitor Bosutinib (SKI-606) highlights the importance of this substitution pattern. nih.gov this compound provides a direct route to analogous aniline-based fragments through straightforward synthetic transformations, such as nitration followed by reduction to the corresponding aniline. The specific halogenation pattern can fine-tune the inhibitor's selectivity and potency. researchgate.net

| Target Pharmaceutical Class | Synthetic Role of this compound | Key Synthetic Transformations |

| Kinase Inhibitors | Serves as a precursor to the substituted aniline "warhead" that binds in the ATP pocket of the kinase. | Nitration, Reduction, Nucleophilic Substitution |

| Antifungal Agents | Provides the core scaffold for building triazole-based fungicides. frontiersin.orgresearchgate.netresearchgate.net | Etherification, Cyclization Reactions |

| Aurora Kinase Inhibitors | Can be used to synthesize bioisosteric analogues of known inhibitors. mdpi.com | Nucleophilic Substitution, Sulfonamide Formation |

Building Block for Agrochemical Intermediates

The development of effective and environmentally stable agrochemicals, such as herbicides and fungicides, frequently relies on halogenated aromatic intermediates. nih.gov These compounds form the backbone of many active ingredients, providing chemical stability and enhancing biological efficacy. This compound is an ideal building block for this sector.

It can be utilized in the synthesis of herbicides that act as acetohydroxyacid synthase (AHAS) inhibitors. For example, triazolopyrimidine-2-sulfonamide herbicides like Flumetsulam contain a difluorophenyl moiety. nih.gov The synthesis of novel analogs can start from this compound, which can be converted into the required sulfonamide intermediate. Furthermore, its structure is related to 2,4-dichlorophenol (B122985), a precursor for the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). google.comresearchgate.net This allows for the development of new phenoxyacetic acid herbicides with potentially different activity spectra and environmental profiles.

| Agrochemical Type | Role of this compound Moiety | Example of Target Structure Class |

| Herbicides | Forms the core of phenoxyacetic acid or sulfonamide-based active ingredients. | 2,4-D Analogs, Triazolopyrimidine Sulfonamides |

| Fungicides | Provides a stable halogenated aromatic scaffold for building complex heterocyclic systems. | Triazole Fungicide Analogs |

| Insecticides | Used as a precursor for organophosphate or pyrethroid analogs. | Substituted Phenyl Phosphates |

Utilization in Material Science: Monomer and Polymer Component Synthesis

In material science, fluorinated and chlorinated monomers are used to synthesize high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties. This compound is a suitable monomer for the production of aromatic polyethers, such as poly(arylene ether)s.

These polymers are typically synthesized via nucleophilic aromatic substitution polymerization, where a bisphenol is reacted with an activated dihaloaromatic compound. researchgate.net this compound can be used to create polymers with pendant functional groups or as an end-capping agent to control molecular weight. The resulting polyethers containing the 5-chloro-2,4-difluorophenyl moiety are expected to exhibit high glass transition temperatures, excellent thermal stability, and low dielectric constants, making them suitable for applications in microelectronics and aerospace industries.

| Polymer Class | Polymerization Method | Expected Properties of Resulting Polymer |

| Poly(arylene ether)s | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance, low dielectric constant |

| Polyesters | Polycondensation | Enhanced flame retardancy, high modulus |

| Epoxy Resins | Curing Agent | Improved thermal and chemical resistance |

Development of Novel Functional Molecules Containing the this compound Moiety

Beyond its role in established fields, this compound is also a building block for the creation of novel functional molecules with tailored properties. Its electron-deficient aromatic ring makes it a candidate for incorporation into dyes, sensors, and organometallic compounds. msu.eduwikipedia.org

For instance, it can be used as a coupling component in the synthesis of azo dyes. ijirset.complantarchives.org The phenolic hydroxyl group activates the ring for electrophilic substitution by a diazonium salt, leading to the formation of a highly conjugated azo compound. The specific halogen substitution pattern on the phenol ring would modulate the color and lightfastness properties of the resulting dye. Similarly, the compound can be used as a ligand for organometallic complexes, where the electronic properties and steric bulk can be fine-tuned by the halogen substituents, potentially leading to new catalysts or functional materials. fishersci.ca

| Functional Molecule Type | Synthetic Application | Key Structural Feature Utilized |

| Azo Dyes | Acts as a coupling component in diazotization reactions. | Activated aromatic ring and hydroxyl group. |

| Organometallic Complexes | Serves as a ligand for a metal center. | Phenolic oxygen and aromatic pi-system. |

| Chemical Sensors | Forms the basis for a receptor molecule designed to bind specific analytes. | Tunable electronic properties due to halogens. |

Environmental Transformation and Degradation Pathways of 5 Chloro 2,4 Difluorophenol

Photodegradation Mechanisms under Various Light Conditions

The degradation of 5-Chloro-2,4-difluorophenol in the environment can be initiated by the absorption of solar radiation, particularly in the UV spectrum. Photodegradation can occur through direct photolysis or indirect photo-oxidation involving reactive species present in the environment.

Direct Photolysis: In this process, the this compound molecule directly absorbs photons, leading to an excited state. This excess energy can cause the cleavage of the carbon-halogen bonds. The carbon-chlorine (C-Cl) bond is generally more susceptible to photolytic cleavage than the stronger carbon-fluorine (C-F) bond. The primary step would likely involve the homolytic cleavage of the C-Cl bond to form a difluorophenoxyl radical and a chlorine radical.

Indirect Photo-oxidation: This is often a more significant pathway in natural waters. It is mediated by photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). Hydroxyl radicals are highly reactive and non-selective, capable of attacking the aromatic ring. This can lead to two main initial reactions:

Hydroxylation: Addition of an •OH radical to the aromatic ring, forming hydroxylated intermediates like chlorodifluorocatechols or chlorodifluorohydroquinones.

Dehalogenation: The attack by •OH can also lead to the substitution of halogen atoms.

Studies on similar compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP), have shown that degradation via UV-activated persulfate involves both hydroxylated and dechlorinated pathways. rsc.orgresearchgate.net The reaction rates are influenced by factors like pH and the presence of other dissolved substances that can act as photosensitizers or quenchers. rsc.orgscispace.com For instance, the presence of natural organic matter (like humic acids) can accelerate indirect photodegradation by absorbing light and producing ROS.

Abiotic Hydrolysis and Stability in Aqueous Environments

Abiotic hydrolysis is the reaction of a compound with water, leading to the cleavage of chemical bonds. For halogenated aromatic compounds like this compound, the stability of the carbon-halogen bonds on the aromatic ring is a key factor determining its susceptibility to hydrolysis.

The strength of carbon-halogen bonds increases in the order C-Cl < C-F. The C-F bond is one of the strongest single bonds in organic chemistry, making it exceptionally resistant to both chemical and biological degradation. nih.gov Consequently, the C-Cl bond in this compound is more likely to undergo hydrolysis than the C-F bonds.

Biotransformation Pathways by Microorganisms: Enzymatic Dehalogenation and Hydroxylation

Microbial degradation is a critical pathway for the breakdown of persistent organic pollutants. Bacteria and fungi have evolved diverse enzymatic systems to metabolize halogenated aromatic compounds. nih.govnih.govresearchgate.net The biotransformation of this compound would likely proceed through initial enzymatic attacks involving dehalogenation and hydroxylation.

Enzymatic Hydroxylation: This is a common initial step in the aerobic degradation of aromatic compounds. Monooxygenase or dioxygenase enzymes introduce one or two hydroxyl groups onto the aromatic ring. arizona.edu This activation step increases the water solubility of the compound and prepares it for subsequent ring cleavage.

Monooxygenases: These enzymes would hydroxylate this compound to form a halogenated catechol, for example, 5-chloro-2,4-difluorocatechol. Studies on Arthrobacter sp. have shown the conversion of 2,4-dichlorophenol to 3,5-dichlorocatechol (B76880) through enzymatic hydroxylation. acs.org

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen, which can lead to the formation of a cis-dihydrodiol, a precursor to catecholic intermediates.

Research on polychlorinated phenols by Rhodococcus chlorophenolicus has demonstrated an initial para-hydroxylation, where a hydroxyl group from a water molecule is added at position 4, displacing the substituent (in this case, a fluorine atom). nih.govhelsinki.fi This reaction, however, still requires molecular oxygen. nih.gov

Enzymatic Dehalogenation: Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. mdpi.commdpi.com This can occur through several mechanisms:

Oxidative Dehalogenation: Often coupled with hydroxylation, where the introduction of a hydroxyl group by a monooxygenase can lead to the spontaneous elimination of an adjacent halogen atom. nih.gov

Hydrolytic Dehalogenation: Catalyzed by halidohydrolases, this involves the replacement of a halogen atom with a hydroxyl group from water. nih.gov

Reductive Dehalogenation: This is a key process under anaerobic conditions, where the halogen atom is replaced by a hydrogen atom. nih.govarizona.edu This pathway is particularly important for highly chlorinated compounds, and organohalide-respiring bacteria can use these compounds as electron acceptors. arizona.edu For this compound, reductive dechlorination would be more energetically favorable than defluorination.

The combination of these enzymatic activities can lead to the complete mineralization of the compound.

Identification of Transformation Products and Metabolites

Based on the degradation pathways described, several transformation products and metabolites of this compound can be anticipated. The exact products formed will depend on the specific environmental conditions and the microbial communities present.

| Degradation Pathway | Initial Step | Potential Transformation Products/Metabolites |

| Photodegradation | C-Cl bond cleavage / •OH attack | 2,4-Difluorophenol (B48109), Chlorodifluorocatechols, Difluorohydroquinone, Halogenated benzoquinones |

| Abiotic Hydrolysis | C-Cl bond cleavage (very slow) | 2,4-Difluoro-5-hydroxyphenol (2,4-Difluororesorcinol) |

| Biotransformation (Aerobic) | Hydroxylation | 5-Chloro-2,4-difluorocatechol, 3-Chloro-2,5-difluorocatechol |

| Biotransformation (Aerobic) | Oxidative Dehalogenation | Difluorocatechols, Chlorodifluorohydroquinone |

| Biotransformation (Anaerobic) | Reductive Dechlorination | 2,4-Difluorophenol |

Following the initial transformations, further degradation would occur. For instance, the resulting halogenated catechols can be further metabolized through ortho- or meta-ring cleavage pathways by catechol dioxygenases, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov Complete mineralization would result in the formation of carbon dioxide, water, and inorganic chloride and fluoride (B91410) ions.

Environmental Fate Modeling and Persistence Predictions (Mechanistic Focus)

Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in the environment. rsc.org For a compound like this compound, a multimedia fugacity model is often employed. These models are based on the concept of fugacity (the "escaping tendency" of a chemical) and use mass balance equations to describe the chemical's behavior. defra.gov.uk

Mechanistic Principles: A multimedia model divides the environment into interconnected compartments, typically including:

Air

Water

Soil

Sediment

Biota

The model simulates the key transport and transformation processes that govern the chemical's fate:

Partitioning: The distribution of the chemical between different phases (e.g., air-water, soil-water, sediment-water) is predicted using partition coefficients like the octanol-water partition coefficient (Kow), Henry's Law constant, and the soil/sediment organic carbon-water (B12546825) partition coefficient (Koc).

Transport: The model calculates advective transport (e.g., wind, water currents) and intermedia transport (e.g., atmospheric deposition, volatilization from water).

Transformation: Degradation rates for processes like photodegradation, hydrolysis, and biodegradation in each compartment are included as first-order rate constants.

Quantitative Structure-Activity Relationships (QSAR): In the absence of experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models are essential. nih.govresearchgate.net QSARs are mathematical models that relate the chemical structure of a compound to its physical, chemical, or biological properties. mdpi.com By inputting the molecular structure of this compound, QSARs can estimate the necessary input parameters for fate models, such as:

log Kow

Water solubility

Vapor pressure

Biodegradation rates

Atmospheric oxidation rates

These estimated parameters allow for a preliminary assessment of the compound's likely environmental behavior, long-range transport potential, and tendency to bioaccumulate, providing a crucial link between chemical structure and environmental impact. researchgate.netnih.gov

Advanced Analytical Methodologies for 5 Chloro 2,4 Difluorophenol

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds, including 5-Chloro-2,4-difluorophenol. libretexts.org Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. lcms.cz

The separation of halogenated phenols is influenced by factors such as the mobile phase composition, pH, and temperature. asianpubs.org For instance, a mobile phase consisting of a methanol-water mixture (50:50 v/v) with hexanesulfonic acid as an ion-pair reagent at a controlled pH of 4.55 and a temperature of 25°C has been shown to provide good chromatographic separation for various halogenated phenols. asianpubs.org The use of fluorinated stationary phases can also offer unique selectivity for halogenated compounds, potentially providing enhanced separation from other components in a mixture. chromatographyonline.com

Detection in HPLC is commonly achieved using a UV-Vis detector. nih.gov Phenolic compounds typically exhibit strong UV absorbance, with a characteristic absorption band around 280 nm. researchgate.netnih.gov For enhanced sensitivity and selectivity, pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be employed, which allows for detection at different wavelengths and can improve chromatographic behavior. scirp.org

Table 1: Example HPLC Method Parameters for Halogenated Phenol (B47542) Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Methanol-water gradient | asianpubs.org |

| Detector | UV-Vis at 280 nm | researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | chromatographyonline.com |

| Temperature | 25-30 °C | asianpubs.orgchromatographyonline.com |

This table represents typical starting conditions; method optimization is crucial for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. asianpubs.orgchemtest.com Due to the polar nature of the hydroxyl group, derivatization is often a necessary step to increase the volatility and thermal stability of phenolic compounds prior to GC analysis. nih.govphenomenex.com

Common derivatization techniques include silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govchromforum.org Acetylation with acetic anhydride (B1165640) is another effective derivatization method for phenols. epa.gov

The GC separates the derivatized analytes based on their boiling points and interactions with the stationary phase of the capillary column. asianpubs.org Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing both qualitative (identification based on fragmentation patterns) and quantitative data. nih.gov The use of selective ion monitoring (SIM) mode in GC-MS can significantly enhance sensitivity and selectivity for target analytes. gov.bc.ca

Table 2: Common Derivatization Reagents for GC-MS Analysis of Phenols

| Reagent | Abbreviation | Target Functional Group |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH |

| Acetic Anhydride | - | -OH, -NH2 |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH |

Table adapted from various sources discussing GC derivatization. nih.govresearchgate.netgcms.cz

Capillary Electrophoresis and Other Chromatographic Separations

Capillary Electrophoresis (CE) has emerged as a powerful separation technique for a wide variety of compounds, including phenols. dergipark.org.tr CE offers high separation efficiency, short analysis times, and requires only small sample volumes. dergipark.org.tr The separation in CE is based on the differential migration of charged species in an electric field. For neutral compounds like some phenols, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes.

Other chromatographic techniques can also be applied to the separation of halogenated phenols. For instance, the isolation and purification of individual chlorinated phenolics, which can be challenging due to closely boiling points, may be achieved through methods involving preferential complexation. google.com

Spectrophotometric and Electrochemical Quantification Methods

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantification of phenolic compounds. ijset.in This method is based on measuring the absorbance of a sample at a specific wavelength. ijset.in Phenolic compounds generally show a maximum absorbance around 280 nm. nih.gov While simple and cost-effective, spectrophotometric methods can lack specificity, as multiple compounds in a mixture may absorb at the same wavelength. ijset.in The Folin-Ciocalteu method is a common colorimetric assay used for the determination of total phenolic content. ijset.inijsr.net This method relies on the reaction of phenols with a specific redox reagent to produce a blue-colored complex that can be quantified. ijsr.net

Electrochemical methods offer an alternative approach for the quantification of phenolic compounds. These techniques are based on the oxidation or reduction of the analyte at an electrode surface. The resulting current is proportional to the concentration of the analyte. Electrochemical detectors can be coupled with HPLC to provide sensitive and selective detection of electroactive compounds like phenols. researchgate.net

Table 3: Comparison of Quantification Methods

| Method | Principle | Advantages | Limitations |

| UV-Vis Spectrophotometry | Measures light absorbance | Simple, cost-effective | Low specificity |

| Folin-Ciocalteu Assay | Colorimetric reaction | Good for total phenol content | Not specific for individual compounds |

| Electrochemical Detection | Measures current from redox reactions | High sensitivity and selectivity | Only for electroactive compounds |

Validation of Analytical Methods for Research Purity and Reaction Monitoring

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose. researchgate.netgavinpublishers.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. scielo.br Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). gavinpublishers.comresearchgate.net

Accuracy refers to the closeness of the test results to the true value. gavinpublishers.com

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. gavinpublishers.com

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. gavinpublishers.com

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net

Range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.br

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

For research purity assessment of this compound, a validated HPLC or GC-MS method would be employed to identify and quantify any impurities present.

Reaction monitoring is another crucial application where validated analytical methods are essential. Techniques like in-line NMR and Raman spectroscopy are increasingly being used for real-time monitoring of chemical reactions, including those in flow synthesis. beilstein-journals.orgjasco-global.com These methods provide valuable information on reaction kinetics, the formation of intermediates, and the conversion of reactants to products, allowing for process optimization.

Structure Reactivity and Structure Property Relationships of 5 Chloro 2,4 Difluorophenol and Its Analogs

Influence of Halogen Substitution Pattern on Aromatic Ring Activation/Deactivation